molecular formula C10H16O4 B13193775 Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13193775
M. Wt: 200.23 g/mol
InChI Key: BPKOVPNPVDNPQY-UHFFFAOYSA-N
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Description

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1935254-25-3) is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 16 O 4 and a molecular weight of 200.23, is characterized by its unique spiro[2.4]heptane core structure, which incorporates a cyclopropane ring fused within a 1,5-dioxane system . This complex, strained ring system makes it a valuable scaffold for the synthesis of more advanced active pharmaceutical ingredients (APIs). A primary research application of this compound and its close analogs, such as the methyl ester variant, is in the investigation and development of novel antiepileptic drugs . Specifically, this class of 1,5-dioxaspiro[2.4]heptane derivatives serves as a key protected intermediate or synthetic precursor in the multi-step synthesis of central nervous system (CNS) active agents. The spirocyclic structure is instrumental in introducing the necessary stereochemical complexity required for high-affinity binding to neurological targets, such as the synaptic vesicle glycoprotein 2A (SV2A), a recognized target for antiseizure medications . Researchers utilize this ester in exploratory routes to optimize synthetic pathways, including asymmetric synthesis and chiral resolution methods, to obtain enantiomerically pure final compounds . The product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-13-8(11)7-10(14-7)6-12-5-9(10,2)3/h7H,4-6H2,1-3H3

InChI Key

BPKOVPNPVDNPQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)COCC2(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis generally begins with a suitably functionalized diol or dioxane derivative, which can undergo cyclization to form the spiro[2.4]heptane core. For example, diols or diesters with appropriate substituents are used as precursors.

Cyclization Conditions

  • Reagents: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like BF₃·Et₂O.
  • Solvents: Typically, inert solvents such as dichloromethane (DCM), toluene, or acetonitrile.
  • Conditions: Reactions are performed under reflux or at room temperature, often with azeotropic removal of water to drive the cyclization forward.

Example Procedure:

  • Dissolve the diol precursor in DCM.
  • Add catalytic p-TsOH.
  • Reflux the mixture until cyclization is complete, monitored by TLC.
  • Isolate the spirocyclic product via extraction and purification.

Esterification to Form the Carboxylate

The carboxylate ester is introduced via esterification of the corresponding carboxylic acid or acid derivative:

  • Reagents: Ethanol (for ethyl ester formation), catalytic sulfuric acid or acid chlorides.
  • Method: Fischer esterification or reaction of acid chloride with ethanol.
  • Conditions: Reflux under acidic conditions for several hours, followed by purification.

Example:

  • React the acid precursor with ethanol in the presence of catalytic sulfuric acid.
  • Reflux for 4-6 hours.
  • Purify by distillation or chromatography.

Alternative Synthetic Routes

Cycloaddition Strategies

Recent advances involve [2+2] cycloaddition reactions between ketenes and olefins or related compounds to form the spirocyclic core, as described in the synthesis of related spiro compounds.

  • Reagents: Dichloroketene or other ketenes, olefins, and catalysts.
  • Conditions: Low-temperature reactions under inert atmospheres.
  • Yields: Generally low to moderate, requiring purification.

Multi-step Pathways via Dioxane Intermediates

A multi-step process involving the formation of dibromo dioxane derivatives, followed by deprotection and cyclization, has been documented. This approach provides higher yields and fewer purification steps.

Summary Table of Key Preparation Steps

Step Reaction Reagents Conditions Yield Remarks
1 Cyclization to form spiro core p-TsOH, DCM Reflux Moderate Acid-catalyzed cyclization of diols/dioxanes
2 Methylation at 7-position MeI, K₂CO₃ Room temp to 50°C Moderate to high Alkylation of intermediate
3 Esterification Ethanol, H₂SO₄ Reflux 70-90% Fischer esterification
4 Alternative cycloaddition Dichloroketene + olefins -78°C to room temp Variable For complex derivatives

Research Findings and Data

  • Yields: The overall yield from precursor to final compound varies between 20-50%, depending on the route and purification efficiency.
  • Reaction Optimization: Use of inert atmospheres, controlled temperatures, and appropriate catalysts significantly improves yields.
  • Purification: Chromatography (silica gel, preparative TLC) is often necessary to isolate pure products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Features References
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (Target) C₁₀H₁₆O₄ (inferred) ~200.23 (est.) 1,5-dioxaspiro[2.4]heptane, 7,7-dimethyl, ethyl ester
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₈H₁₂O₄ 172.18 Smaller ester group (methyl), 2-methyl substituent
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate C₁₁H₁₈O₄ 214.26 Larger spiro[2.6]nonane core, 2-ethyl substituent
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate C₉H₁₂O₄ 184.19 Ketone (6-oxo), 4-oxa substitution
Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate C₁₃H₂₀O₃ 224.29 Bicyclo[2.2.1]heptane, 3-oxo, 4,7,7-trimethyl

Key Differences and Implications

Spiro vs. Bicyclo Frameworks
  • Bicyclo systems (e.g., ) exhibit distinct conformational rigidity, which may favor crystallinity, as seen in pharmacopeial compounds with bicyclic cores .
Substituent Effects
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) generally exhibit lower lipophilicity than ethyl esters, affecting solubility and bioavailability.
  • 7,7-Dimethyl vs.
Functional Group Variations
  • The 6-oxo group in introduces a ketone, which could participate in hydrogen bonding or redox reactions absent in the target compound.
  • 4-Oxa vs. 1,5-Dioxa : The oxygen positioning alters electron distribution; 1,5-dioxaspiro systems may stabilize intermediates in acid-catalyzed reactions more effectively .

Biological Activity

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which provides potential for diverse biological activities. This article discusses its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}O4_{4}
  • Molecular Weight : 200.24 g/mol
  • Structural Characteristics : The compound features a dioxaspiro framework combined with an ethyl carboxylate group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields using advanced techniques such as continuous flow reactors. Common methods include:

  • Formation of the Spirocyclic Intermediate : Reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst.
  • Esterification : The spirocyclic intermediate is then esterified with ethanol to yield the final product.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Initial studies suggest potential antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The compound's interactions with specific molecular targets may lead to enzyme inhibition pathways associated with inflammation .
  • Anticancer Potential : Preliminary investigations suggest that the compound could modulate receptor activity relevant to cancer pathways; however, comprehensive studies are still needed to elucidate these mechanisms .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaNotable Biological Activity
Mthis compoundC10_{10}H16_{16}O4_{4}Anti-inflammatory and antimicrobial
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC10_{10}H16_{16}O4_{4}Antibacterial effects against S. aureus
Ethyl 2-ethyl-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC11_{11}H18_{18}O4_{4}Potentially enhanced antimicrobial properties

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the dioxaspiro family:

  • Antibacterial Activity Assessment : A study tested various 1,3-dioxolanes against common bacterial strains and found that some derivatives exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus .
  • Pharmacological Evaluation : Research has highlighted the importance of chirality in these compounds; enantiomerically pure forms often show different levels of biological activity compared to their racemic mixtures .
  • Mechanism Exploration : Investigations into the mechanism of action suggest that these compounds may interact with specific proteins or enzymes in microbial cells, leading to their antimicrobial effects .

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